Clinical Dose and Discontinuation Rate: Alpelisib Comparison
In a Phase Ib study of premenopausal women with HR+/HER2- advanced breast cancer, Buparlisib (100 mg daily) and Alpelisib (350 mg daily) were combined with tamoxifen plus goserelin. Buparlisib treatment was associated with a markedly higher discontinuation rate due to adverse events (53.8%) compared to Alpelisib (18.8%), with distinct toxicity profiles: Buparlisib caused grade 3/4 ALT increase in 30.8% of patients versus 0% for Alpelisib, while Alpelisib caused hyperglycemia (6.3%) and rash (6.3%) not seen with Buparlisib [1].
| Evidence Dimension | Discontinuation Rate Due to Adverse Events |
|---|---|
| Target Compound Data | 53.8% |
| Comparator Or Baseline | Alpelisib (BYL719): 18.8% |
| Quantified Difference | 35% absolute increase in discontinuation |
| Conditions | Phase Ib clinical trial in premenopausal women with HR+/HER2- advanced breast cancer; Buparlisib 100 mg QD, Alpelisib 350 mg QD, both combined with tamoxifen + goserelin |
Why This Matters
Procurement decisions for in vivo studies must account for Buparlisib's distinct toxicity profile and lower clinical tolerability, which impacts dosing strategy and experimental design compared to α-selective alternatives.
- [1] Lu, Y.S., et al. A Phase Ib Study of Alpelisib or Buparlisib Combined with Tamoxifen Plus Goserelin in Premenopausal Women with HR-Positive HER2-Negative Advanced Breast Cancer. Clinical Cancer Research, 2021, 27(2), 408-417. View Source
